1-Cyclooctene, 3-bromo-

CAS No.:

Cat. No.: VC20233587

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13Br |

|---|---|

| Molecular Weight | 189.09 g/mol |

| IUPAC Name | (1Z)-3-bromocyclooctene |

| Standard InChI | InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |

| Standard InChI Key | XOAUXFIKYVGQHT-XQRVVYSFSA-N |

| Isomeric SMILES | C1CC/C=C\C(CC1)Br |

| Canonical SMILES | C1CCC=CC(CC1)Br |

Introduction

Molecular Structure and Stereochemical Properties

Core Structural Features

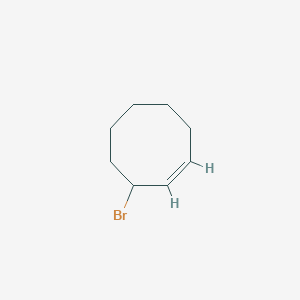

The molecular formula of 1-cyclooctene, 3-bromo- is C₈H₁₃Br, with a molecular weight of 189.09 g/mol . Its IUPAC name, (Z)-3-bromocyclooctene, reflects the stereochemistry of the bromine substituent at carbon 3 and the cis configuration of the double bond between carbons 1 and 2. The SMILES notation C1CC/C=C\C(CC1)Br explicitly defines the ring structure, double bond position, and bromine orientation .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃Br |

| Molecular Weight | 189.09 g/mol |

| CAS Registry Number | 7422-06-2 |

| IUPAC Name | (Z)-3-bromocyclooctene |

| SMILES | C1CC/C=C\C(CC1)Br |

| InChIKey | XOAUXFIKYVGQHT-XQRVVYSFSA-N |

Conformational Analysis

The eight-membered ring adopts a non-planar conformation to alleviate steric strain, with the bromine atom occupying an equatorial position relative to the double bond. Nuclear Overhauser Effect (NOE) studies on analogous cyclooctene derivatives suggest that ring puckering modulates reactivity by altering the accessibility of the bromine for nucleophilic substitution .

Synthesis and Industrial Preparation

Bromination of Cyclooctene

The most common synthesis involves selective bromination of cyclooctene under controlled conditions. Using bromine (Br₂) in a non-polar solvent such as carbon tetrachloride, the reaction proceeds via an electrophilic addition mechanism, favoring the formation of the Z-isomer due to steric hindrance in the transition state .

Grignard Reaction Pathways

As detailed in patent US20090325836A1, 3-bromo-cyclooctene serves as a precursor in fragrance synthesis. For example, treatment with propanal under Grignard conditions yields 1-cyclooct-3-enylpropan-1-ol, which is subsequently oxidized to ketones for use in perfumery .

Representative Synthesis Step:

-

Bromination: Cyclooctene + Br₂ → 3-bromo-cyclooctene (yield: 68–75%).

-

Grignard Addition: 3-bromo-cyclooctene + R–CHO → Secondary alcohol (e.g., 1-cyclooct-3-enylpropan-1-ol).

-

Oxidation: Alcohol → Ketone (e.g., 1-cyclooct-3-enylpropan-1-one) .

Applications in Industry and Research

Fragrance and Flavor Chemistry

The patent literature highlights its role in synthesizing cyclooctenyl ketones, which impart fruity and green olfactory notes. For instance, 1-cyclooct-3-enylethanone is a key component in high-end perfumes due to its stability and low odor threshold .

Pharmaceutical Intermediates

The bromine atom’s susceptibility to nucleophilic displacement makes this compound a precursor to biologically active molecules. Suzuki-Miyaura coupling reactions with aryl boronic acids yield cycloalkene derivatives investigated for anti-inflammatory properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹³C NMR (Jeol GX-400): Peaks at δ 125.3 ppm (C=C), 45.2 ppm (C–Br), and 28.1–32.4 ppm (methylene carbons) .

-

¹H NMR: Doublet of doublets at δ 5.41 ppm (vinyl protons), multiplet at δ 3.89 ppm (methine adjacent to Br) .

Mass Spectrometry (GC-MS)

-

Base Peak: m/z 67 (C₅H₇⁺, cyclopentyl fragment).

Infrared Spectroscopy (IR)

Structural Analogs and Comparative Reactivity

Table 2: Comparison with Brominated Cycloalkenes

| Compound | Molecular Formula | Ring Size | Substituent Position | Key Differences |

|---|---|---|---|---|

| 1-Bromocyclohexene | C₆H₉Br | 6 | 1 | Smaller ring; lower stability |

| 3-Chlorocyclooctene | C₈H₁₃Cl | 8 | 3 | Cl vs. Br; weaker electrophile |

| 1,2-Dibromocyclohexane | C₆H₁₀Br₂ | 6 | 1,2 | Saturated; dual substitution |

The eight-membered ring in 1-cyclooctene, 3-bromo- confers greater conformational flexibility compared to smaller analogs, enhancing its utility in stereoselective reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume